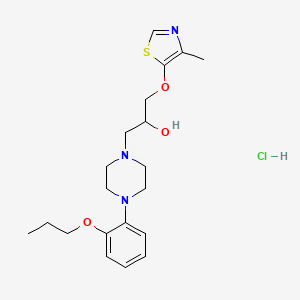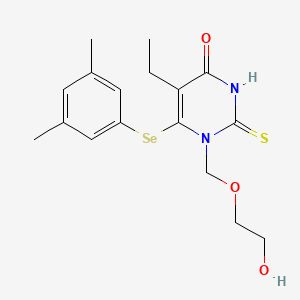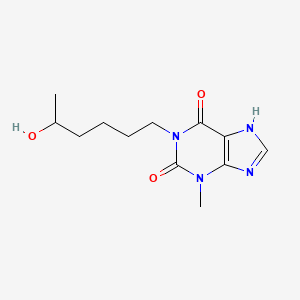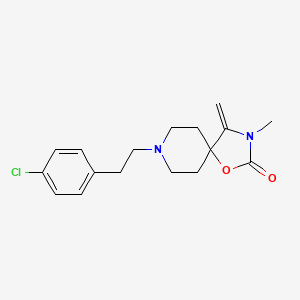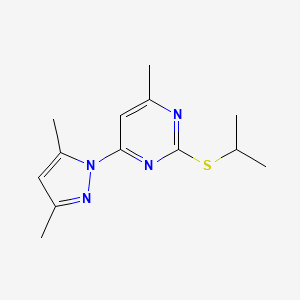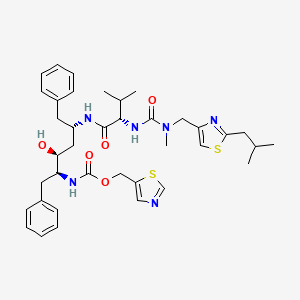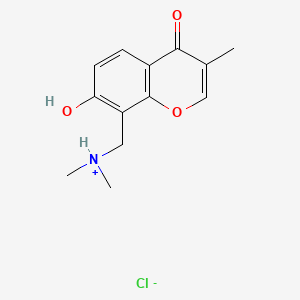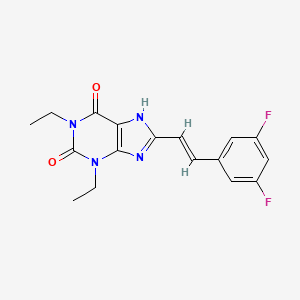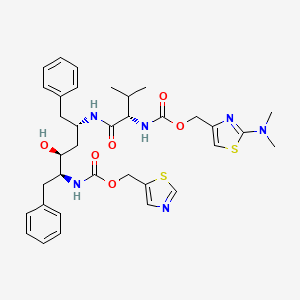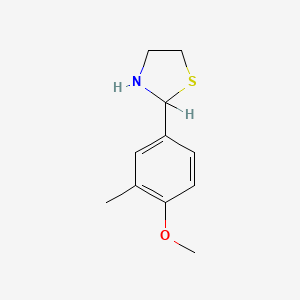
Ubg54Q2cvt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoetharine, also known by its unique identifier Ubg54Q2cvt, is a selective short-acting beta-2 adrenergic agonist. It is primarily used as a bronchodilator to treat conditions such as asthma, bronchitis, and emphysema . Isoetharine is a catechol-like agent, which means it shares structural similarities with catecholamines, a class of compounds that includes adrenaline and noradrenaline .
準備方法
Synthetic Routes and Reaction Conditions
Isoetharine can be synthesized through a multi-step process involving the reaction of 1,2-benzenediol with 1-chloro-2-(isopropylamino)butane under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, isoetharine hydrochloride is produced by reacting 1,2-benzenediol with 1-chloro-2-(isopropylamino)butane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The process is optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Isoetharine undergoes several types of chemical reactions, including:
Oxidation: Isoetharine can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: Isoetharine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted isoetharine derivatives.
科学的研究の応用
Isoetharine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-2 adrenergic agonists and their interactions with receptors.
Medicine: Used in the development of new bronchodilators and treatments for respiratory conditions.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Isoetharine exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenyl cyclase, which increases the production of cyclic AMP (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation . Additionally, isoetharine stimulates ciliary activity and may improve capillary integrity .
類似化合物との比較
Isoetharine is often compared to other beta-2 adrenergic agonists, such as:
Epinephrine: The first beta-2 agonist, known for its rapid onset but significant side effects.
Isoprenaline (Isoproterenol): The second-generation beta-2 agonist with improved selectivity but still notable side effects.
Orciprenaline (Metaproterenol): Replaced isoetharine due to its longer duration of action and fewer cardiac side effects.
Salbutamol (Albuterol): The most commonly used beta-2 agonist today, known for its effectiveness and safety profile.
Isoetharine is unique in its rapid onset of action and its historical significance as one of the early beta-2 agonists used in clinical practice .
特性
CAS番号 |
21830-16-0 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
4-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3/t10-,13+/m0/s1 |
InChIキー |
HUYWAWARQUIQLE-GXFFZTMASA-N |
異性体SMILES |
CC[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)NC(C)C |
正規SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


